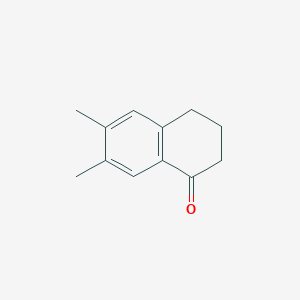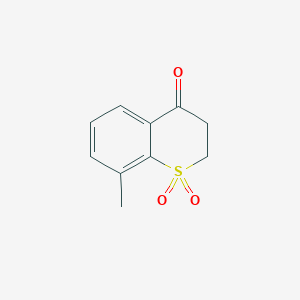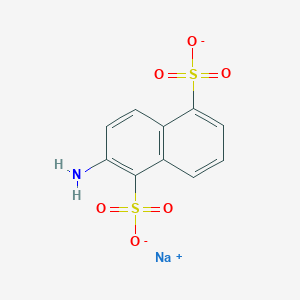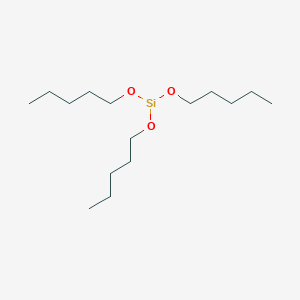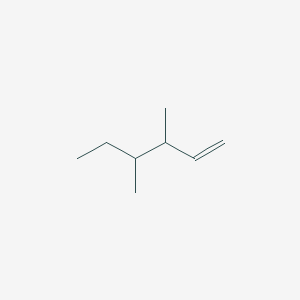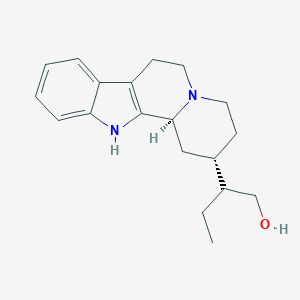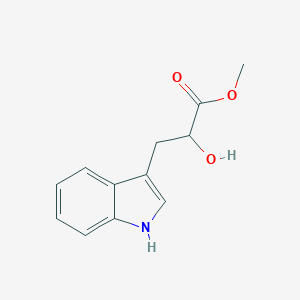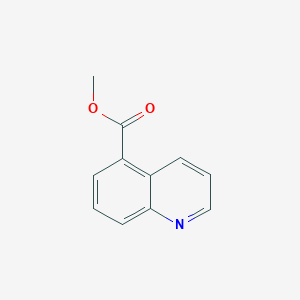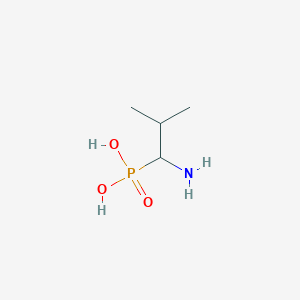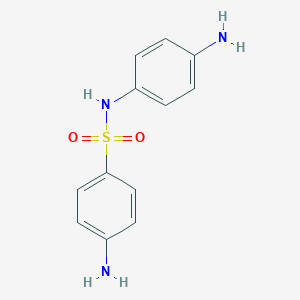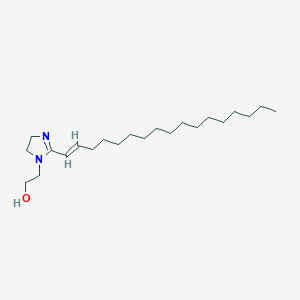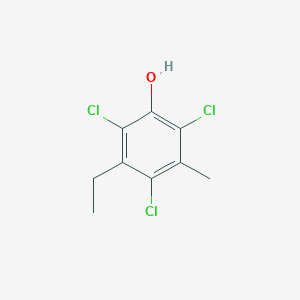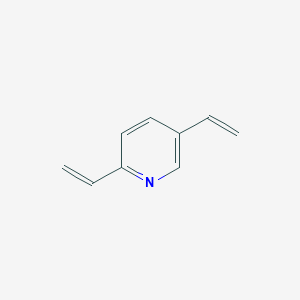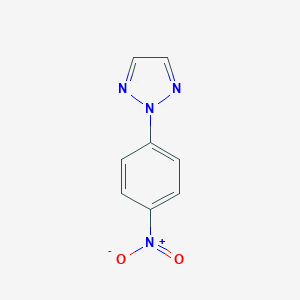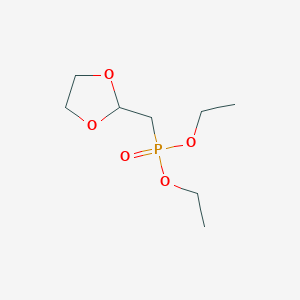
二乙基((1,3-二氧杂环戊二烯-2-基)甲基)膦酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate is a chemical compound with the molecular formula C8H17O5P . It contains a total of 31 atoms, including 17 Hydrogen atoms, 8 Carbon atoms, 5 Oxygen atoms, and 1 Phosphorous atom . The molecule has a total of 31 bonds, including 14 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 five-membered ring, 2 aliphatic ethers, and 1 thio-phosphonate .
Molecular Structure Analysis
The molecular structure of Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate consists of 31 bonds, including 14 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 five-membered ring, 2 aliphatic ethers, and 1 thio-phosphonate .科学研究应用
Application in Bio-Based Solvents Development
Scientific Field
Summary of the Application
This compound has been studied as a potential bio-based solvent. The development of such solvents is driven by the need for safer, more sustainable alternatives to traditional solvents, many of which have significant toxicity and sustainability issues .
Methods of Application
A 10-step method has been proposed for the development of new bio-based solvents. This involves a combination of in silico modelling of Hansen solubility parameters (HSPs), experimental Kamlet–Abboud–Taft parameters, a selection of green synthetic routes followed by application testing and toxicity measurements .
Results or Outcomes
The study highlighted the challenges that the chemical industry faces in the development of new bio-based solvents. It also emphasized the importance of early stage Kamlet–Abboud–Taft parameters determination and toxicity testing in the development of a green solvent .
Application in Fluorescent Probe Preparation
Scientific Field
Summary of the Application
A similar compound, (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, has been used as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of this application were not provided in the source .
属性
IUPAC Name |
2-(diethoxyphosphorylmethyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-3-12-14(9,13-4-2)7-8-10-5-6-11-8/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSAUZCHJFPHHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1OCCO1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516774 |
Source


|
| Record name | Diethyl [(1,3-dioxolan-2-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate | |
CAS RN |
17053-09-7 |
Source


|
| Record name | Diethyl [(1,3-dioxolan-2-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

